Researchers requiring precise SAR controls for indolinone RTK inhibitors face assay failure when using generic sunitinib due to lack of lysosomotropism. SU11652, the exact chloro-analog, solves this with rapid lysosomal accumulation and ASM inhibition. • Matched-pair control for halogen substitution effects on lysosomotropism & cellular retention. • MDR reversal in prostate/breast cancer lines, outperforming sunitinib. • Titratable vascular inhibition in zebrafish regeneration models, unlike SU5416’s complete block. • Ultra-tight FLT3 binding (IC50=1.5 nM) as AML control.
SU11652 (CAS 326914-10-7) is a highly potent, cell-permeable pyrrole-indolinone receptor tyrosine kinase (RTK) inhibitor. Structurally distinguished as the precise chloro-analog of the clinical drug sunitinib, SU11652 exhibits broad-spectrum, ATP-competitive inhibition across multiple critical kinase targets, including PDGFRβ (IC50 = 3 nM), VEGFR2 (IC50 = 27 nM), and FLT3 (IC50 = 1.5 nM) [1]. For procurement professionals and assay developers, SU11652 serves as a critical reference material in biochemical screening, particularly valued for its distinct physicochemical behavior, lysosomotropic properties, and utility as a matched-pair control in structure-activity relationship (SAR) studies involving indolinone scaffolds [2].
Generic substitution of SU11652 with its closely related fluoro-analog, sunitinib, or earlier-generation indolinones like SU5416, fundamentally compromises assay integrity in specialized applications. While sunitinib shares a nearly identical primary kinase target profile, it lacks the rapid lysosomal accumulation and potent acid sphingomyelinase (ASM) inhibitory kinetics unique to the chloro-substituted SU11652 [1]. Consequently, substituting sunitinib in multidrug resistance (MDR) or apoptosis-independent cytotoxicity screens results in significantly weaker cellular responses and delayed kinetics. Furthermore, in in vivo regenerative angiogenesis models, substituting SU11652 with SU5416 shifts the biological response from a titratable, intermediate vascular modulation to a blunt, complete blockade, destroying the dynamic range required for partial-inhibition studies [2].
In comparative cellular assays targeting apoptosis-resistant and multidrug-resistant (MDR) cancer lines, SU11652 demonstrates vastly superior cytotoxicity compared to its clinical analog, sunitinib. At 24 hours, SU11652 achieved an LD50 of 3.0 µM in HeLa cells and 3.6 µM in U-2-OS cells, whereas sunitinib required significantly higher concentrations of 23.8 µM and 16.2 µM, respectively, to achieve the same lethality [1]. This difference is driven by SU11652's uniquely rapid accumulation in lysosomes and its potent early inhibition of acid sphingomyelinase, making it non-interchangeable for lysosomal targeting assays.
| Evidence Dimension | 24-hour cytotoxicity (LD50) in multidrug-resistant and standard cancer cell lines |
| Target Compound Data | LD50 of 3.0 µM (HeLa) and 3.6 µM (U-2-OS) |
| Comparator Or Baseline | Sunitinib: LD50 of 23.8 µM (HeLa) and 16.2 µM (U-2-OS) |
| Quantified Difference | SU11652 is 4.5x to 7.9x more potent at inducing apoptosis-independent cell death than sunitinib. |
| Conditions | 24-hour in vitro viability assay (LDH release) evaluating lysosomal membrane permeabilization. |
Buyers screening for novel MDR-reversing agents or lysosomal destabilizers must procure SU11652, as the standard clinical analog sunitinib lacks the requisite potency for these specific off-target mechanisms.
When utilized in adult zebrafish fin regeneration models, indolinone derivatives exhibit distinct pharmacological profiles. While the earlier-generation inhibitor SU5416 causes a complete, blunt-force prevention of blood vessel formation, SU11652 provides an intermediate, titratable level of vessel inhibition[1]. This allows researchers to study partial regenerative pathways and tissue growth dynamics that are otherwise masked by the total vascular blockade induced by SU5416.
| Evidence Dimension | Inhibition of regenerative angiogenesis in vivo |
| Target Compound Data | Intermediate, dose-dependent vessel inhibition allowing partial tissue growth |
| Comparator Or Baseline | SU5416: Complete, blunt-force prevention of blood vessel formation |
| Quantified Difference | Qualitative shift from total vascular blockade (SU5416) to titratable modulation (SU11652). |
| Conditions | Adult zebrafish tail fin regeneration assay evaluated 3 days post-amputation. |
For in vivo procurement, SU11652 is the necessary choice for researchers requiring dynamic range and partial modulation in angiogenesis models, rather than complete pathway ablation.
SU11652 serves as a highly potent baseline inhibitor for FLT3 kinase, demonstrating an IC50 of 1.5 nM against the wild-type enzyme. In comparative mutant profiling, it exhibits a quantifiable resistance shift, with IC50 values increasing to 16 nM for the FLT3-D835Y mutant and 32 nM for the FLT3-D835H mutant[1]. This precise, well-documented differential makes SU11652 an excellent reference standard for calibrating kinase assays and evaluating the resistance profiles of novel FLT3-targeted developmental compounds.
| Evidence Dimension | In vitro kinase inhibition (IC50) across FLT3 variants |
| Target Compound Data | IC50 = 1.5 nM against wild-type FLT3 |
| Comparator Or Baseline | FLT3 mutants: IC50 = 16 nM (D835Y) and 32 nM (D835H) |
| Quantified Difference | 10-fold to 21-fold resistance shift between wild-type and D835 point mutations. |
| Conditions | Biochemical kinase assay using recombinant FLT3 proteins and specific peptide substrates. |
Assay developers require compounds with established, highly specific baseline metrics against both wild-type and mutant kinases to validate high-throughput screening platforms.
Directly leveraging its unique capacity to rapidly accumulate in lysosomes and inhibit acid sphingomyelinase, SU11652 is the optimal procurement choice for in vitro models of apoptosis-independent cell death. It effectively neutralizes the MDR phenotype in prostate and breast cancer lines where standard RTK inhibitors like sunitinib fail to achieve sufficient cytotoxicity [1].
As the exact chloro-analog of the fluoro-substituted drug sunitinib, SU11652 is highly valuable for medicinal chemistry workflows. Procurement of SU11652 allows researchers to conduct precise matched-pair comparisons to isolate the effects of halogen substitution on lysosomotropism, off-target lipid kinase inhibition, and cellular retention times [1].
In developmental biology and regenerative medicine, particularly in zebrafish fin regeneration models, SU11652 is utilized to achieve intermediate vascular inhibition. This provides a critical advantage over complete blockers like SU5416, enabling the study of parallel tissue growth and partial angiogenic recovery[2].
Due to its exceptionally tight binding to wild-type FLT3 (IC50 = 1.5 nM) and well-characterized resistance profile against D835 mutations, SU11652 serves as a reliable positive control and reference standard in biochemical and cellular screens targeting acute myeloid leukemia (AML) pathways [3].